

# Application Notes and Protocols for Oral Gavage Administration of JHU-083

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## Compound of Interest

Compound Name: JHU-083

Cat. No.: B15613222

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These application notes provide a comprehensive overview and detailed protocols for the administration of **JHU-083**, a brain-penetrable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), via oral gavage in preclinical research settings. **JHU-083** is a promising therapeutic agent that targets metabolic pathways crucial for the proliferation of cancer cells and neuro-inflammation.

## Introduction

**JHU-083** is an orally bioavailable glutamine antagonist prodrug designed to deliver the active agent, DON, to target tissues, including the brain.<sup>[1][2]</sup> It achieves this by masking the carboxylate and amine functionalities of DON, which enhances its oral bioavailability.<sup>[1][3]</sup> **JHU-083** has demonstrated efficacy in various preclinical models, including medulloblastoma, glioma, prostate cancer, and models of neuro-inflammation, primarily by inhibiting glutamine-dependent metabolic pathways.<sup>[1][4][5][6]</sup> These notes are intended to provide researchers with detailed methodologies for the preparation and oral administration of **JHU-083** to ensure reproducibility and accuracy in experimental setups.

## Key Experimental Protocols

### Preparation of JHU-083 for Oral Gavage

A critical step in ensuring experimental consistency is the proper preparation of the **JHU-083** dosing solution.

## Materials:

- **JHU-083** (synthesized as previously described)[2]
- Sterile Phosphate-Buffered Saline (PBS)[2][5]
- Alternative vehicle: 5% ethanol in 50 mM HEPES buffer[7]
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated scale

## Protocol:

- Dose Calculation: **JHU-083** doses are typically reported as the DON-equivalent dose. Due to the presence of promoieties, 1.83 mg of **JHU-083** is equivalent to 1.0 mg of unmodified DON.[2] All calculations should account for this conversion factor to achieve the desired DON-equivalent dosage.
- Weighing **JHU-083**: Accurately weigh the required amount of **JHU-083** powder using a calibrated scale.
- Dissolution in Vehicle:
  - For PBS: Dissolve the weighed **JHU-083** in sterile PBS to the desired final concentration. [2][5] For in vivo studies, dissolving **JHU-083** in sterile PBS is a common practice.[2]
  - For Ethanol/HEPES buffer: For alternative formulations, **JHU-083** stock solutions can be made by dissolving the compound in 100% ethanol and stored at -20°C. On the day of dosing, the stock solution is diluted with 50 mM HEPES buffer to the final concentration.[7]
- Mixing: Vortex the solution thoroughly to ensure complete dissolution.
- Administration Volume: The final volume for oral gavage in mice is typically a 100µL bolus.[2] Adjust the concentration of the dosing solution to deliver the intended dose in this volume.

- Fresh Preparation: It is recommended to prepare the dosing solution fresh immediately before each administration to ensure stability and potency.<sup>[4]</sup>

## Oral Gavage Administration Procedure in Mice

The following protocol outlines the standard procedure for administering **JHU-083** via oral gavage to mice. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

### Materials:

- Prepared **JHU-083** dosing solution
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)
- Syringes (1 ml)
- Animal scale

### Protocol:

- Animal Handling: Gently but firmly restrain the mouse. Proper handling is crucial to minimize stress and prevent injury to the animal.
- Dose Verification: Weigh the mouse to confirm the correct dose volume based on its body weight.
- Syringe Preparation: Draw the calculated volume of the **JHU-083** solution into the syringe fitted with the gavage needle. Ensure there are no air bubbles.
- Gavage Administration:
  - Position the mouse in an upright position.
  - Gently insert the gavage needle into the esophagus via the side of the mouth. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
  - Slowly dispense the solution into the stomach.

- Carefully withdraw the gavage needle.
- Post-Administration Monitoring: Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration.<sup>[2][4]</sup> Animals should be monitored daily for general health and any signs of toxicity, such as weight loss.<sup>[2]</sup><sup>[5]</sup>

## Data Presentation

The following tables summarize quantitative data from various preclinical studies involving the oral administration of **JHU-083**.

### Table 1: Pharmacokinetic and Efficacy Data of Orally Administered JHU-083

Parameter	Animal Model	JHU-083 Dose (DON-equivalent)	Dosing Regimen	Key Findings	Reference(s)
Brain Penetration	Athymic nude mice	20 mg/kg (single dose)	Single oral gavage	DON levels of 8-12 nmol/g detected in the brain 1 hour post-administration.[2]	[2]
Survival Extension	Athymic nude mice with D425MED tumors	20 mg/kg	Twice weekly	Significantly extended survival compared to vehicle control (P = 0.006).[2]	[2]
Survival Extension	C57BL/6J mice with mCB DNp53 MYC tumors	20 mg/kg	Twice weekly	Significantly extended survival.[2]	[2]
Survival Extension	Nude mice with orthotopic IDH1R132H glioma	1.9 mg/kg	5 days/week for 3 weeks, then 2 days/week	No significant survival benefit (P = 0.053).[4]	[4]
Survival Extension	Nude mice with orthotopic IDH1R132H glioma	25 mg/kg	2 days/week	Improved survival (P = 0.027).[4]	[4]
Tumor Growth Inhibition	C57BL/6J mice with prostate or	1 mg/kg daily for 5-9 days,	Daily	Significant tumor growth inhibition and	[5]

	bladder tumors	then 0.3 mg/kg daily		tumor weight reduction.[5]
Cognitive Improvement	APOE4 knock-in mice	Not specified	3 times/week for 4-5 months	Improved hippocampal-dependent Barnes maze performance. [6]

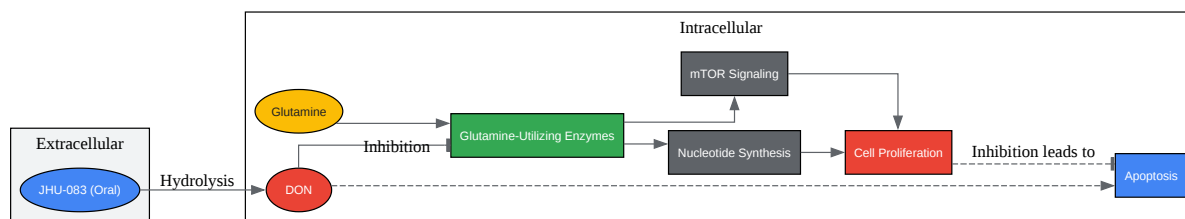
**Table 2: In Vitro Efficacy of JHU-083**

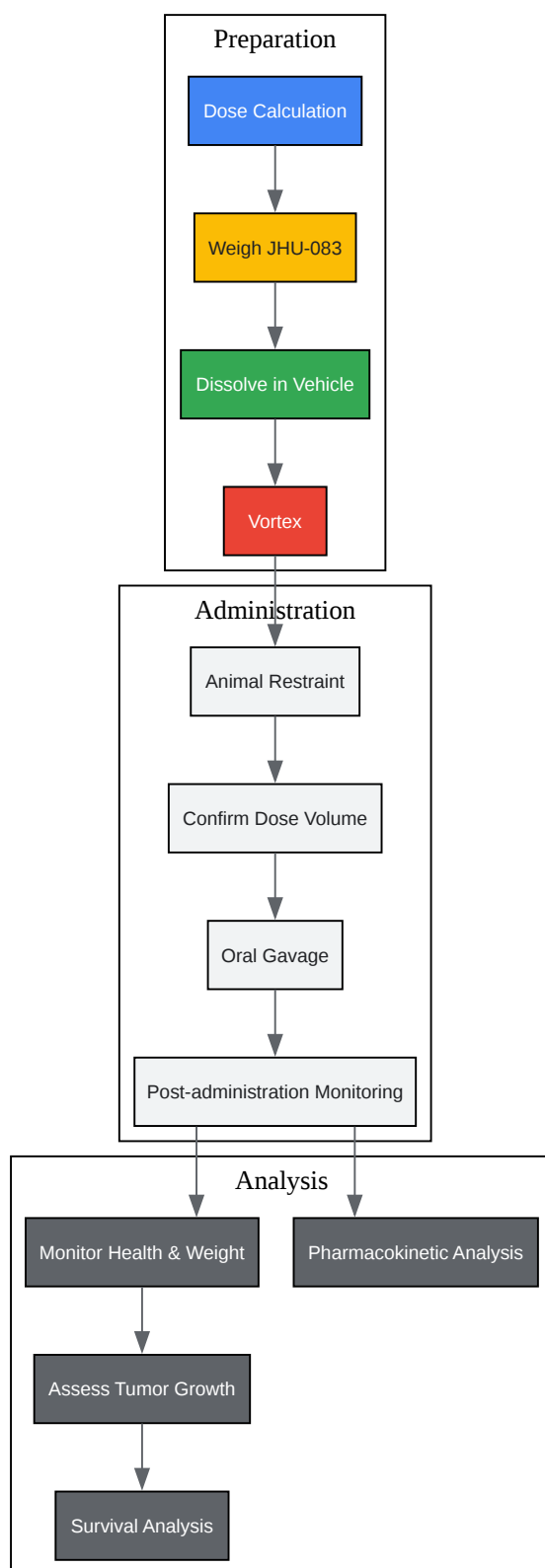
Cell Line(s)	JHU-083 Concentration	Duration of Treatment	Effect	Reference(s)
MYC-expressing medulloblastoma cell lines	10 $\mu$ M	Not specified	Significantly reduced growth. [2]	[2]
MYC-expressing medulloblastoma cell lines	10 $\mu$ M	24 hours	Increased expression of cleaved-PARP (apoptosis marker).[2]	[2]
MYC-expressing medulloblastoma cell lines	10 $\mu$ M or 20 $\mu$ M	72 hours	Significant increase in cleaved caspase-3 positive cells.[2]	[2]

## Mandatory Visualizations

### Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by **JHU-083** and a typical experimental workflow for its in vivo administration.





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